

Biosynthesis of Vinylglycine and Related Analogs in Natural Sources: A Technical Guide

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Abstract

Vinylglycine and its derivatives, a class of non-proteinogenic amino acids, are of significant interest due to their activity as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes. This technical guide provides an in-depth overview of the known biosynthetic pathways of vinylglycine-related compounds in natural sources, with a primary focus on the well-characterized biosynthesis of methoxyvinylglycine (AMB) in *Pseudomonas aeruginosa* and rhizobitoxine in *Bradyrhizobium elkanii*. Direct biosynthetic pathways for vinylglycine itself are not well-elucidated, with its natural occurrence primarily documented in the mushroom *Rhodophyllus nidorosus*. This guide details the enzymatic steps, precursor molecules, and genetic organization of these pathways. Furthermore, it provides comprehensive experimental protocols for key analytical and biochemical procedures, and summarizes the available quantitative data to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug development.

Introduction

Vinylglycine (2-amino-3-butenic acid) is the simplest α -vinyl amino acid and a potent inhibitor of various PLP-dependent enzymes, including transaminases.^[1] Its natural occurrence is limited, with the D-enantiomer being produced by the mushroom *Rhodophyllus nidorosus*.^[1] While the direct biosynthetic pathway in this fungus remains uncharacterized,

significant insights into the biosynthesis of vinylglycine-like structures have been gained from studying related vinyl ether-containing amino acids in bacteria.

This guide focuses on two key examples:

- Methoxyvinylglycine (AMB): A vinyl ether amino acid from *Pseudomonas aeruginosa* with antibacterial properties.^[2] Its biosynthesis is a well-studied example of a non-ribosomal peptide synthetase (NRPS) pathway.^[3]
- Rhizobitoxine: An enol-ether amino acid produced by *Bradyrhizobium elkanii*, a nitrogen-fixing symbiont of legumes.^[4] It plays a role in the symbiotic relationship by inhibiting ethylene biosynthesis in the host plant.^[4]

Understanding these pathways provides a framework for discovering novel enzymes and biosynthetic strategies, and for the potential engineered biosynthesis of vinylglycine and its analogs for therapeutic applications.

Biosynthesis of Methoxyvinylglycine (AMB) in *Pseudomonas aeruginosa*

The biosynthesis of L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) is orchestrated by the *amb* gene cluster (*ambA-E*). The pathway commences with glutamate and involves a series of modifications on a non-ribosomal peptide synthetase (NRPS) assembly line.^[3]

Genetic Organization and Key Enzymes

The *amb* gene cluster encodes for a transporter (*AmbA*) and four biosynthetic enzymes:

Gene	Protein	Function
ambB	AmbB	A mono-modular NRPS responsible for alanine activation and condensation.[5]
ambC	AmbC	A non-heme iron, α -ketoglutarate-dependent oxygenase that catalyzes the hydroxylation of the glutamate β -carbon.
ambD	AmbD	A non-heme iron, α -ketoglutarate-dependent oxygenase that catalyzes the hydroxylation of the glutamate γ -carbon.
ambE	AmbE	A di-modular NRPS with an O-methyltransferase (MT) domain, responsible for glutamate activation, methylation, and final product release.

Proposed Biosynthetic Pathway

The biosynthesis of AMB is proposed to occur as a dipeptide, alanyl-AMB, which is then released.

Proposed biosynthetic pathway of Alanyl-AMB.

Biosynthesis of Rhizobitoxine in *Bradyrhizobium elkanii*

Rhizobitoxine is an enol-ether amino acid that enhances nodulation in some legumes by inhibiting the host's ethylene production.[4] Its biosynthesis involves the rtx gene cluster.

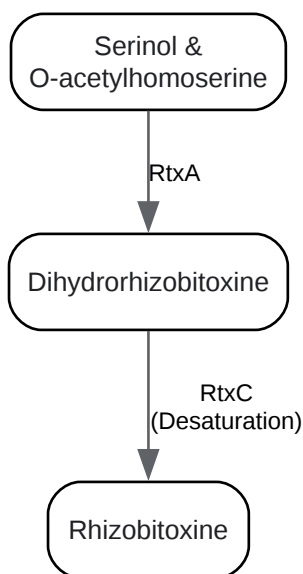
Genetic Organization and Key Enzymes

The key genes identified for rhizobitoxine biosynthesis are:

Gene	Protein	Function
rtxA	Dihydrorhizobitoxine synthase	A multifunctional enzyme with aminotransferase and O-acetylhomoserine sulfhydrylase homologous domains, responsible for the synthesis of dihydrorhizobitoxine.[6][7]
rtxC	Dihydrorhizobitoxine desaturase	A fatty acid desaturase-like enzyme that catalyzes the final desaturation step to form the vinyl ether moiety of rhizobitoxine.[6][7]

Proposed Biosynthetic Pathway

The final step in rhizobitoxine biosynthesis is the conversion of dihydrorhizobitoxine to rhizobitoxine.



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Final steps in the proposed rhizobitoxine biosynthetic pathway.

Quantitative Data

Quantitative data on the biosynthesis of vinylglycine and its analogs are limited. The following tables summarize the available information.

Table 1: Production of Methoxyvinylglycine in *P. aeruginosa*

Strain	Condition	Titer (mg/L)	Reference
<i>P. aeruginosa</i> PAO1	-	~0.55	[8]
<i>P. aeruginosa</i> PA14	-	~0.55	[8]
<i>P. aeruginosa</i> PAO1	+ 50 μ M β -hydroxydecanoic acid	~1.51	[8]

Table 2: Enzyme Inhibition by Rhizobitoxine

Enzyme	Source	Inhibitor	Ki (μ M)	Reference
1-Aminocyclopropane-1-carboxylate (ACC) synthase bLE-ACS2	Tomato	Rhizobitoxine	0.025	[9]
β -cystathionase	<i>E. coli</i> DH52	Rhizobitoxine	3	[9]

No kinetic data (K_m , k_{cat}) for the biosynthetic enzymes of AMB or rhizobitoxine were found in the reviewed literature.

Experimental Protocols

In Vitro Reconstitution of Methoxyvinylglycine (AMB) Biosynthesis

This protocol describes a "one-pot" assay to reconstitute the biosynthesis of alanyl-AMB from its precursors using purified enzymes.

Workflow:



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Workflow for the in vitro one-pot assay of AMB biosynthesis.

Methodology:

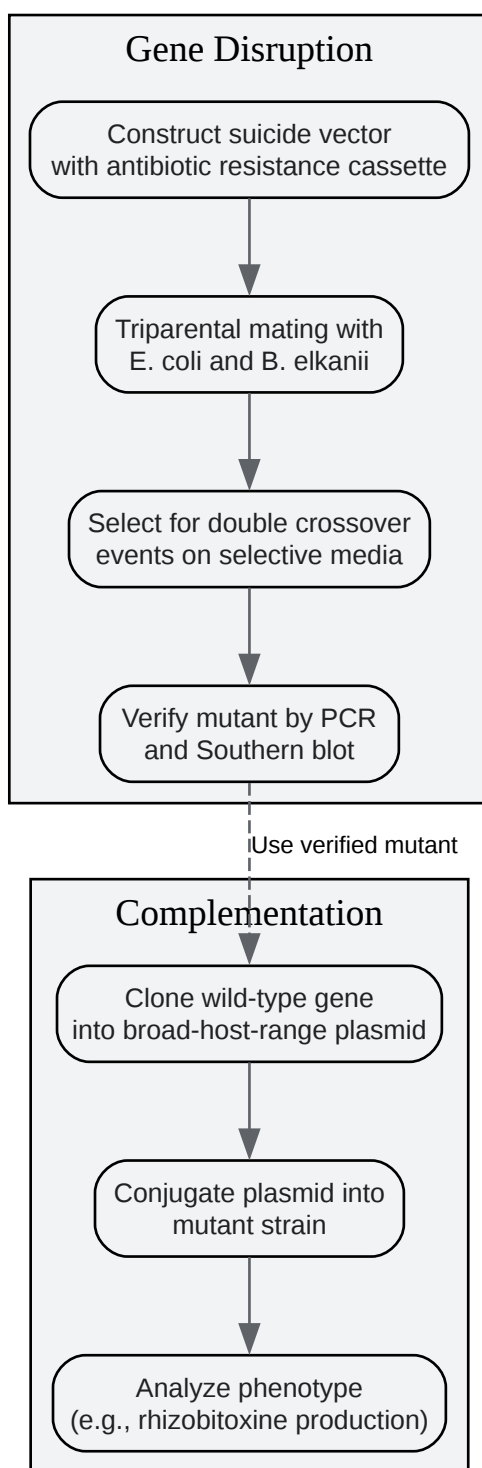
- Protein Purification:
 - Express AmbB, AmbC, AmbD, and AmbE as His-tagged fusion proteins in *E. coli*.
 - Purify the proteins using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
- One-Pot Reaction Mixture (50 μ L):
 - HEPES buffer (50 mM, pH 7.5)
 - Purified AmbB (2 μ M)
 - Purified AmbC (2 μ M)
 - Purified AmbD (2 μ M)
 - Purified AmbE (2 μ M)
 - L-Glutamate (1 mM)
 - L-Alanine (1 mM)

- ATP (2 mM)
- S-adenosyl-methionine (SAM) (2 mM)
- MgCl₂ (10 mM)
- (NH₄)₂Fe(SO₄)₂ (100 μM)
- α-ketoglutarate (α-KG) (200 μM)
- DTT (1 mM)
- Reaction Incubation:
 - Incubate the reaction mixture at 30°C for 4-6 hours.
- Reaction Quenching and Sample Preparation:
 - Quench the reaction by adding 50 μL of methanol.
 - Centrifuge to pellet the precipitated proteins.
 - Analyze the supernatant.
- Product Analysis:
 - Analyze the sample by liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
 - Monitor for the expected mass of alanyl-AMB (m/z 203.1026 [M+H]⁺).

Gene Disruption and Complementation in *Bradyrhizobium elkanii*

This protocol outlines the general steps for creating a gene knockout mutant of a rhizobitoxine biosynthesis gene (e.g., *rtxC*) and subsequent complementation to confirm gene function.^[6]
^[10]

Workflow:



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Workflow for gene disruption and complementation in *B. elkanii*.

Methodology:

- Construction of the Gene Disruption Vector:
 - Clone the upstream and downstream flanking regions of the target gene (e.g., *rtxC*) into a suicide vector (e.g., pJQ200SK).[10]
 - Insert an antibiotic resistance cassette (e.g., a nonpolar *aph* cartridge for kanamycin resistance) between the flanking regions.[6]
- Triparental Mating:
 - Introduce the suicide vector into an *E. coli* donor strain.
 - Perform a triparental mating with the *E. coli* donor strain, an *E. coli* helper strain (e.g., containing pRK2013), and the recipient *Bradyrhizobium elkanii* strain.[10]
- Selection of Mutants:
 - Select for single-crossover transconjugants on agar plates containing the appropriate antibiotics for the recipient strain and the suicide vector.
 - Select for double-crossover mutants by plating on media containing sucrose (the *sacB* gene on the suicide vector is lethal in the presence of sucrose).
- Verification of Mutants:
 - Confirm the gene disruption by PCR using primers flanking the insertion site.
 - Further verify the disruption and the absence of the wild-type allele by Southern blot analysis.
- Complementation:
 - Clone the full-length wild-type gene and its promoter into a broad-host-range plasmid (e.g., a pLAFR1 derivative).
 - Introduce this complementation plasmid into the verified mutant strain by conjugation.

- Assess the restoration of the wild-type phenotype (e.g., rhizobitoxine production) by LC-MS analysis of culture supernatants.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique to trace the incorporation of precursors into the final product, confirming the biosynthetic pathway.[\[11\]](#)

Methodology:

- Culture Conditions:
 - Grow the producing organism (*P. aeruginosa* or *B. elkanii*) in a defined minimal medium.
 - Supplement parallel cultures with either an unlabeled precursor (control) or a stable isotope-labeled precursor (e.g., $[^{13}\text{C}]$ -glutamate or $[^{15}\text{N}]$ -glutamate for AMB biosynthesis).[\[11\]](#)
- Extraction and Analysis:
 - After a suitable incubation period, harvest the culture supernatant and/or cell pellet.
 - Extract the target metabolite (AMB or rhizobitoxine).
 - Analyze the purified compound by mass spectrometry (MS).
- Data Interpretation:
 - Compare the mass spectra of the metabolite from the labeled and unlabeled cultures.
 - An increase in the mass of the molecular ion corresponding to the incorporation of the stable isotope confirms that the labeled precursor is part of the biosynthetic pathway.

Conclusion

The biosynthesis of vinylglycine-related natural products, such as methoxyvinylglycine and rhizobitoxine, provides valuable models for understanding the enzymatic machinery capable of producing these potent enzyme inhibitors. The NRPS-based pathway for AMB and the

desaturase-catalyzed formation of rhizobitoxine highlight distinct and sophisticated biochemical strategies. While the direct biosynthesis of vinylglycine in its primary natural source remains to be elucidated, the knowledge and experimental approaches detailed in this guide offer a solid foundation for future investigations into this and other novel biosynthetic pathways. The continued exploration of these pathways will undoubtedly uncover new enzymatic tools and opportunities for the synthetic biology-driven production of valuable bioactive compounds.

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